molecular formula C9H14ClN3S B15212594 5-Amino-6-chloro-2-(2,2-dimethylpropyl)pyrimidine-4(1H)-thione CAS No. 61457-11-2

5-Amino-6-chloro-2-(2,2-dimethylpropyl)pyrimidine-4(1H)-thione

Cat. No.: B15212594
CAS No.: 61457-11-2
M. Wt: 231.75 g/mol
InChI Key: SURDOKZCRKOIOT-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine and neopentylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Catalysts and Reagents: Catalysts and reagents such as base (e.g., sodium hydroxide) and solvents (e.g., ethanol) are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-chloropyrimidine-4(1H)-thione: Lacks the neopentyl group.

    2-Amino-4-chloro-6-methylpyrimidine: Contains a methyl group instead of a neopentyl group.

    5-Amino-2,4,6-trichloropyrimidine: Contains additional chlorine atoms.

Uniqueness

5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

CAS No.

61457-11-2

Molecular Formula

C9H14ClN3S

Molecular Weight

231.75 g/mol

IUPAC Name

5-amino-6-chloro-2-(2,2-dimethylpropyl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C9H14ClN3S/c1-9(2,3)4-5-12-7(10)6(11)8(14)13-5/h4,11H2,1-3H3,(H,12,13,14)

InChI Key

SURDOKZCRKOIOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC(=S)C(=C(N1)Cl)N

Origin of Product

United States

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